molecular formula C21H30N2O4 B6099202 ethyl 1-(N-acetylglycyl)-3-(3-phenylpropyl)-3-piperidinecarboxylate

ethyl 1-(N-acetylglycyl)-3-(3-phenylpropyl)-3-piperidinecarboxylate

Cat. No. B6099202
M. Wt: 374.5 g/mol
InChI Key: KMAVVRSPOCSCMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(N-acetylglycyl)-3-(3-phenylpropyl)-3-piperidinecarboxylate, also known as AGPP, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. AGPP is a piperidine derivative that has been synthesized through a specific method and has been studied for its mechanism of action and physiological effects. In

Mechanism of Action

The exact mechanism of action of ethyl 1-(N-acetylglycyl)-3-(3-phenylpropyl)-3-piperidinecarboxylate is not fully understood, but it is believed to interact with the sigma-1 receptor and modulate its activity. The sigma-1 receptor is a chaperone protein that is involved in various cellular processes, including ion channel regulation, protein folding, and cell signaling. This compound has been shown to enhance the activity of the sigma-1 receptor, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to enhance the release of acetylcholine and dopamine in the brain, which may contribute to its potential use in the treatment of Alzheimer's disease and other cognitive disorders. This compound has also been shown to exhibit analgesic effects in animal models of neuropathic pain, which may be attributed to its interaction with the sigma-1 receptor.

Advantages and Limitations for Lab Experiments

One of the main advantages of ethyl 1-(N-acetylglycyl)-3-(3-phenylpropyl)-3-piperidinecarboxylate is its high affinity for the sigma-1 receptor, which makes it a valuable tool for studying the physiological and pharmacological functions of this protein. This compound is also relatively easy to synthesize and purify, which makes it accessible for use in various lab experiments. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain research applications.

Future Directions

There are several future directions for the study of ethyl 1-(N-acetylglycyl)-3-(3-phenylpropyl)-3-piperidinecarboxylate. One potential direction is the development of this compound analogs with improved pharmacological properties and reduced toxicity. Another direction is the study of this compound in various disease models, including Alzheimer's disease, Parkinson's disease, and neuropathic pain. Additionally, the role of the sigma-1 receptor in various physiological processes is still not fully understood, and further research is needed to elucidate its functions and potential therapeutic applications.

Synthesis Methods

The synthesis of ethyl 1-(N-acetylglycyl)-3-(3-phenylpropyl)-3-piperidinecarboxylate involves the reaction of N-acetylglycine with 3-phenylpropylamine, followed by the addition of ethyl chloroformate and piperidine. The reaction takes place in the presence of a base such as triethylamine and is carried out under controlled conditions. The resulting compound is then purified using column chromatography to obtain this compound in its pure form.

Scientific Research Applications

Ethyl 1-(N-acetylglycyl)-3-(3-phenylpropyl)-3-piperidinecarboxylate has been studied for its potential use in various scientific research applications, including neuropharmacology, drug discovery, and medicinal chemistry. It has been shown to exhibit significant affinity for the sigma-1 receptor, which is a protein that is involved in various physiological processes, including pain perception, memory, and learning. This compound has also been studied for its potential use in the treatment of neuropathic pain and Alzheimer's disease.

properties

IUPAC Name

ethyl 1-(2-acetamidoacetyl)-3-(3-phenylpropyl)piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O4/c1-3-27-20(26)21(12-7-11-18-9-5-4-6-10-18)13-8-14-23(16-21)19(25)15-22-17(2)24/h4-6,9-10H,3,7-8,11-16H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMAVVRSPOCSCMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCN(C1)C(=O)CNC(=O)C)CCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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